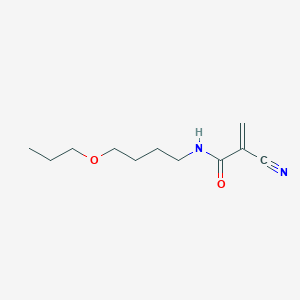![molecular formula C18H15N3O2 B14246402 2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide CAS No. 184913-68-6](/img/structure/B14246402.png)
2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide is a complex organic compound that features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The phenyl group is then introduced through a substitution reaction, followed by the addition of the prop-2-enamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the amide coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups .
Applications De Recherche Scientifique
2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Phenyl-substituted Amides: These compounds have a phenyl group attached to an amide moiety, similar to the target compound.
Uniqueness
2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide is unique due to the specific combination of the oxadiazole ring and the phenyl-substituted amide. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
184913-68-6 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H15N3O2/c1-12(2)16(22)19-15-10-6-9-14(11-15)18-21-20-17(23-18)13-7-4-3-5-8-13/h3-11H,1H2,2H3,(H,19,22) |
Clé InChI |
GBXFONQBYOPLAS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


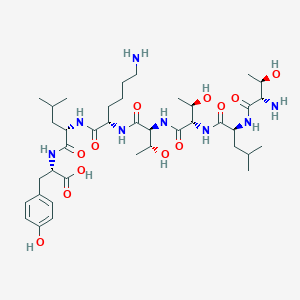
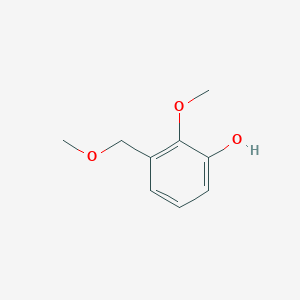
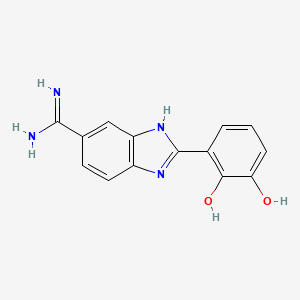
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
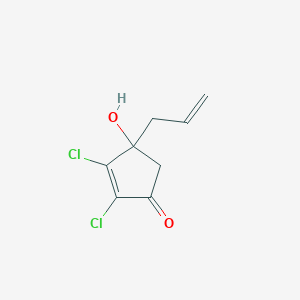
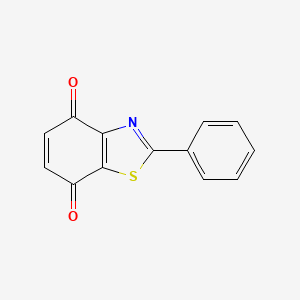
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
